1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one
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Overview
Description
1-{3-[(Pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one is a synthetic organic compound that features a pyrimidine ring attached to an azetidine ring, which is further connected to a butanone moiety
Preparation Methods
The synthesis of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine-2-amine with azetidin-1-yl butanone under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and stirring to ensure complete reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-{3-[(Pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{3-[(Pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-{3-[(Pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one can be compared with other similar compounds such as:
Pyrimidine derivatives: These compounds share the pyrimidine ring structure and may have similar biological activities.
Azetidine derivatives: Compounds with the azetidine ring may exhibit similar chemical reactivity and synthetic applications.
Butanone derivatives: These compounds share the butanone moiety and may have similar physical and chemical properties.
Properties
IUPAC Name |
1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-2-4-10(16)15-7-9(8-15)14-11-12-5-3-6-13-11/h3,5-6,9H,2,4,7-8H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCJJXRKSPJXBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C1)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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